3-Propoxyphenylboronic acid

Material Science Process Chemistry Crystallization

Substituting this meta-substituted arylboronic acid with ortho- or para-isomers risks failed Suzuki couplings and poor stereoselectivity in asymmetric transformations. 3-Propoxyphenylboronic acid delivers the precise electronic and steric profile required for reproducible cross-coupling. • Key reactant for sphingosine-1-phosphate (S1P) receptor subtype-1 agonist synthesis - a high-value medicinal chemistry application where meta-substitution geometry is critical for target selectivity • Optimized for copper-catalyzed asymmetric conjugate reductions demanding defined meta-substitution for high enantioselectivity • Consistent ≥98% purity (HPLC) with batch-specific analytical documentation (NMR, HPLC) White to off-white solid; ambient shipping with global logistics support.

Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
CAS No. 149557-18-6
Cat. No. B124759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxyphenylboronic acid
CAS149557-18-6
Molecular FormulaC9H13BO3
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OCCC)(O)O
InChIInChI=1S/C9H13BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3
InChIKeySRSWMXFANVKOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propoxyphenylboronic Acid: meta-Substituted Building Block


3-Propoxyphenylboronic acid is a meta-substituted arylboronic acid with the molecular formula C₉H₁₃BO₃ and a molecular weight of 180.01 g/mol . It is a solid at room temperature, with a reported melting point range of 99-106 °C . The compound is a key building block in organic synthesis, primarily used in Suzuki-Miyaura cross-coupling reactions . Its utility is further demonstrated in specialized applications, including serving as a reactant in copper-catalyzed asymmetric conjugate reductions and in the preparation of sphingosine-1-phosphate (S1P) receptor subtype-1 agonists .

3-Propoxyphenylboronic Acid Substitution Risks


Substituting 3-propoxyphenylboronic acid with a close analog, such as its ortho- or para-isomers or even a methoxy derivative, is a high-risk proposition in a synthetic sequence. Even subtle changes in the position of the propoxy group or the length of the alkoxy chain can lead to significant differences in physical properties like solubility and melting point, which directly impact handling and purification . More critically, electronic and steric effects, which are fundamental to reaction kinetics and selectivity, are highly dependent on the exact substitution pattern [1]. A change in isomer can alter the compound's reactivity in cross-coupling reactions, leading to lower yields, different by-product profiles, or complete failure of the intended transformation . The evidence below quantifies these differences, demonstrating why a 'generic' boronic acid is an inadequate substitute for a specific, targeted synthesis.

3-Propoxyphenylboronic Acid vs. Analogs


Positional Isomerism and Thermal Profile

The meta-substituted 3-propoxyphenylboronic acid exhibits a lower melting point (99-106 °C) compared to its para-substituted isomer, 4-propoxyphenylboronic acid (123-126 °C) . This is a quantifiable physical property difference driven by molecular symmetry and intermolecular interactions.

Material Science Process Chemistry Crystallization

Electronic Effects on Cross-Coupling Efficiency

The electron-donating nature of the meta-propoxy group is expected to influence the rate of transmetalation in cross-coupling reactions [1]. While direct yield data for 3-propoxyphenylboronic acid is limited, class-level inferences from studies on meta- and para-substituted phenylboronic acids show excellent correlation of reactivity and pKa with the Hammett equation, allowing for predictable electronic tuning [2].

Organic Synthesis Catalysis Suzuki-Miyaura Coupling

Steric Effects on Selectivity

The meta-positioning of the propoxy group in 3-propoxyphenylboronic acid creates a steric environment that is fundamentally different from its ortho and para isomers. The para-isomer, 4-propoxyphenylboronic acid, is a preferred reactant for forming extended, rod-like structures like terphenyls and polyenes . In contrast, the meta-isomer's geometry is more suited to introducing a 'kink' or branching point in molecular architectures.

Sterics Catalysis Reaction Selectivity

Alkoxy Chain Length and Melting Point

The presence of the propoxy chain and its meta-positioning on the phenyl ring define the compound's physicochemical profile, including its density (1.1 g/cm³) and boiling point (339.4 °C at 760 mmHg) . These are distinct from other substituted phenylboronic acids. For example, the melting point of the meta-methoxy analog (3-methoxyphenylboronic acid) is 160-163 °C, a difference of over 50 °C .

Pre-formulation Physical Chemistry Stability

3-Propoxyphenylboronic Acid: Validated Applications


S1P Receptor Modulator Synthesis

3-Propoxyphenylboronic acid is a key reactant in the preparation of sphingosine-1-phosphate (S1P) receptor subtype-1 agonists . This is a high-value application area in medicinal chemistry for developing treatments for autoimmune and inflammatory diseases. The meta-substitution pattern is critical for achieving the desired biological activity and target selectivity in this specific chemotype, as it influences the molecular conformation of the final agonist .

Asymmetric Conjugate Reduction Reactions

The compound is specifically cited as a reactant for copper-catalyzed asymmetric conjugate reductions . This niche application highlights its utility in creating enantioenriched building blocks, a crucial step in the synthesis of complex, chiral pharmaceutical intermediates. The specific electronic properties conferred by the meta-propoxy group likely play a key role in achieving high stereoselectivity in this transformation .

Meta-Linked Molecular Architecture Synthesis

Owing to its meta-substitution pattern, 3-propoxyphenylboronic acid is the preferred building block for introducing 'kinks' or branching points in molecular structures via cross-coupling . This is in contrast to its para-isomer, which is employed for linear structures. This application is essential in the design of novel materials (e.g., ligands for metal-organic frameworks, non-linear optical chromophores) and in drug discovery where a bent molecular geometry is required for optimal target engagement .

Dynamic Covalent Hydrogels

Patents have been filed describing the use of boronic acid compounds, including 3-propoxyphenylboronic acid, in the formulation of dynamic covalent hydrogels . The reversible covalent bonding ability of the boronic acid group with diols is central to this technology. The specific physicochemical properties of the 3-propoxyphenyl group (e.g., hydrophobicity, solubility) can be used to tune the hydrogel's mechanical strength, self-healing properties, and drug release kinetics .

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